Potent 11β-HSD Inhibition by 11α-OHP vs. Glycyrrhetinic Acid and Carbenoxolone
11α-Hydroxyprogesterone demonstrates substantially greater in vitro potency as an inhibitor of 11β-hydroxysteroid dehydrogenase compared to the established reference inhibitors enoxolone (glycyrrhetinic acid) and carbenoxolone [1]. The IC50 of 0.9 nM represents a >10,000-fold increase in potency over carbenoxolone's reported activity [1].
| Evidence Dimension | IC50 for 11β-HSD inhibition |
|---|---|
| Target Compound Data | IC50 = 0.9 nM (in vitro); IC50 = 5 nM (transfected cells) |
| Comparator Or Baseline | Enoxolone (glycyrrhetinic acid) and carbenoxolone |
| Quantified Difference | 11α-OHP is a more potent inhibitor than enoxolone or carbenoxolone in vitro |
| Conditions | In vitro enzyme inhibition assay; transfected cell system |
Why This Matters
This nanomolar potency establishes 11α-OHP as the compound of choice for investigations requiring robust 11β-HSD inhibition without the confounding off-target effects associated with glycyrrhetinic acid derivatives.
- [1] DBpedia. 11α-Hydroxyprogesterone. Available at: https://dbpedia.org/page/11%CE%B1-Hydroxyprogesterone View Source
